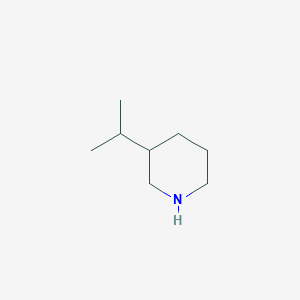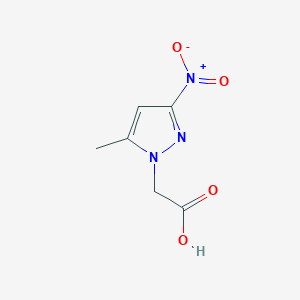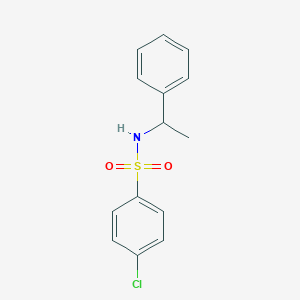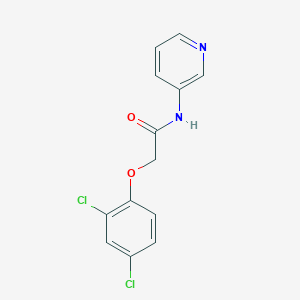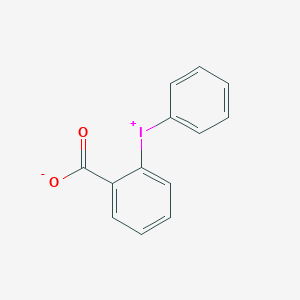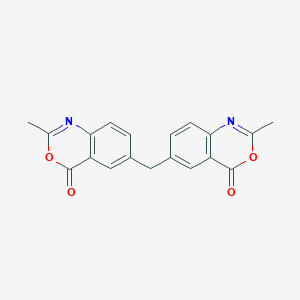
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a chemical compound that has gained significant attention in scientific research over the years. The compound is known for its unique properties that make it useful in various fields, including pharmaceuticals, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] varies depending on the application. In pharmaceuticals, the compound has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In agriculture, the compound acts as a neurotoxin, affecting the nervous system of insects. In material science, the compound is used as a crosslinking agent, linking polymer chains together to form a more stable structure.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] also vary depending on the application. In pharmaceuticals, the compound has been shown to have low toxicity and is well-tolerated by animals. In agriculture, the compound has been shown to have low toxicity to mammals but can be toxic to insects. In material science, the compound is stable and does not degrade easily, making it useful in the synthesis of polymers.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] in lab experiments include its unique properties, low toxicity, and stability. However, the compound can be difficult to synthesize, and its use can be limited by its high cost.
Zukünftige Richtungen
There are several future directions for the research and development of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-']. In pharmaceuticals, further research could focus on the compound's potential as an anticancer agent. In agriculture, the compound could be further developed as a natural insecticide. In material science, the compound could be used in the synthesis of new materials with unique properties. Additionally, further research could focus on improving the synthesis method and reducing the cost of the compound.
Conclusion:
In conclusion, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] is a unique chemical compound with a wide range of scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to significant advancements in various fields.
Synthesemethoden
The synthesis of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with formaldehyde in the presence of a catalyst such as sulfuric acid. The reaction yields 6,6'-methylenebis[2-methyl-4H-3,1-benzoxazin-4-one], which is then oxidized to obtain 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'].
Wissenschaftliche Forschungsanwendungen
The unique properties of 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] make it useful in various scientific research applications. In pharmaceuticals, the compound has been found to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. In agriculture, the compound has been shown to have insecticidal properties, making it useful in pest control. In material science, 4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl-'] has been used in the synthesis of polymers and as a precursor for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
20006-47-7 |
|---|---|
Produktname |
4H-3,1-Benzoxazin-4-one, 6,6'-methylenebis[2-methyl- |
Molekularformel |
C19H14N2O4 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-methyl-6-[(2-methyl-4-oxo-3,1-benzoxazin-6-yl)methyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C19H14N2O4/c1-10-20-16-5-3-12(8-14(16)18(22)24-10)7-13-4-6-17-15(9-13)19(23)25-11(2)21-17/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
FWACJXSHEZUCSG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1 |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)CC3=CC4=C(C=C3)N=C(OC4=O)C)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct](/img/structure/B187539.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
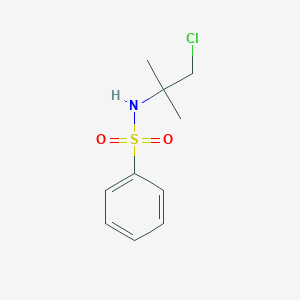
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
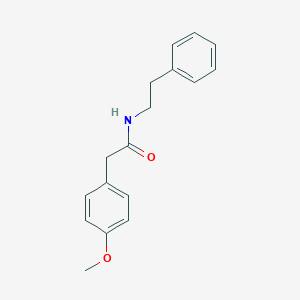
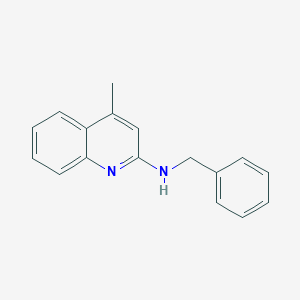
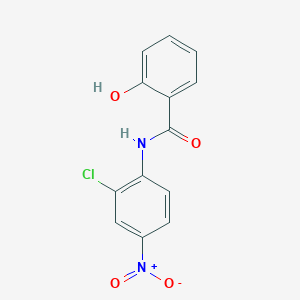
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
